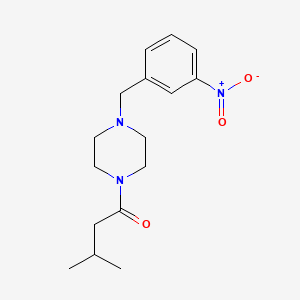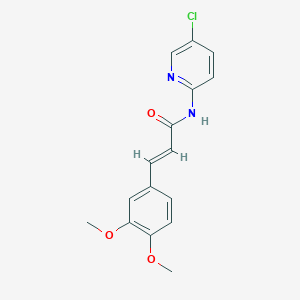
1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine, also known as ANL-151, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ANL-151 is a piperazine derivative that has been shown to have potent antipsychotic and anti-inflammatory effects. In
Mécanisme D'action
The exact mechanism of action of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which is responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been shown to have several biochemical and physiological effects. In animal models, it has been found to decrease the activity of dopamine neurons in the mesolimbic pathway, which is responsible for the positive symptoms of schizophrenia. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been found to decrease the production of pro-inflammatory cytokines, which is responsible for its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine is its potent antipsychotic and anti-inflammatory effects. This makes it a promising candidate for the treatment of schizophrenia and inflammatory diseases. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been found to have a low toxicity profile, making it safe for use in lab experiments.
However, one of the limitations of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine is its limited solubility in water, which can make it difficult to administer in lab experiments. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine. One area of research is to further investigate its mechanism of action and how it produces its antipsychotic and anti-inflammatory effects. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine could be used as a starting point for the development of new antipsychotic and anti-inflammatory drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine involves the reaction of 1-(3-methylbutanoyl)piperazine with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine. The compound can be purified using column chromatography or recrystallization methods.
Applications De Recherche Scientifique
1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have potent antipsychotic effects in animal models, making it a promising candidate for the treatment of schizophrenia and other psychotic disorders. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-methyl-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13(2)10-16(20)18-8-6-17(7-9-18)12-14-4-3-5-15(11-14)19(21)22/h3-5,11,13H,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBDUSINWPOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-1-[4-(3-nitrobenzyl)piperazin-1-yl]butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)




![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)




![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)